1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane
Overview
Description
“1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane” is a chemical compound that belongs to the family of diazepines. It has a molecular weight of 374.44 and its molecular formula is C20H26N2O5 . The compound is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzofuran-2-yl [4- (tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid . The InChI code is 1S/C20H26N2O5/c1-20 (2,3)27-19 (25)22-10-6-9-21 (11-12-22)17 (18 (23)24)16-13-14-7-4-5-8-15 (14)26-16/h4-5,7-8,13,17H,6,9-12H2,1-3H3, (H,23,24) .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 374.44 and its molecular formula is C20H26N2O5 .Scientific Research Applications
Drug Design and Development
1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane: is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure, which includes a benzofuran moiety, is of particular interest in medicinal chemistry due to benzofuran’s pharmacological properties. This compound could serve as a scaffold for creating drugs with potential applications in treating neurological disorders, as benzofuran derivatives have shown promise in this area .
Material Science
In material science, this compound’s unique chemical structure could be explored for the development of novel organic materials. Its diazepane ring might confer rigidity and stability, making it a candidate for creating new polymers or small molecule organic semiconductors, which are crucial in the field of organic electronics .
Chemical Synthesis
This compound can act as an intermediate in chemical synthesis. Its reactive sites, such as the carboxy-methyl group, allow for further functionalization, making it a versatile building block for synthesizing a wide range of chemical entities. This could be particularly useful in the synthesis of complex molecules for research in organic and medicinal chemistry .
Analytical Chemistry
In analytical chemistry, 1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane could be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature would help in the identification and quantification of similar compounds in various samples .
Biochemistry Research
The biochemical applications of this compound could involve its use as a probe or inhibitor in enzymatic studies. The benzofuran ring system is known to interact with biological targets, and modifying this compound could lead to the development of tools for understanding enzyme mechanisms or for drug discovery efforts targeting specific enzymes .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be investigated for its potential use in the creation of nano-sized structures. Its molecular geometry might allow it to self-assemble or be used as a component in larger molecular machines or nanomaterials .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-10-6-9-21(11-12-22)17(18(23)24)16-13-14-7-4-5-8-15(14)26-16/h4-5,7-8,13,17H,6,9-12H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVAELLYIYJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722964 | |
Record name | (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-79-6 | |
Record name | α-2-Benzofuranyl-4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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